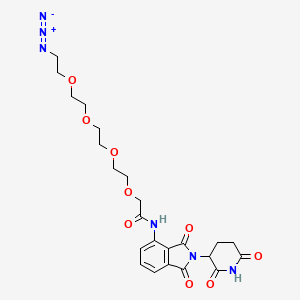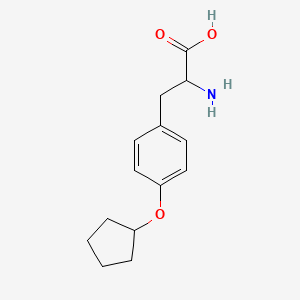
Orlistat impurity 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orlistat impurity 8 is a byproduct formed during the synthesis of Orlistat, a lipase inhibitor used for the treatment of obesity. Orlistat works by inhibiting the absorption of dietary fats in the intestines. Impurities like this compound can affect the purity, stability, and efficacy of the final pharmaceutical product .
Méthodes De Préparation
The synthesis of Orlistat impurity 8 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods for this compound are similar to those used for Orlistat but may involve additional steps to isolate and purify the impurity. Industrial production methods often include high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main product .
Analyse Des Réactions Chimiques
Orlistat impurity 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Orlistat impurity 8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods to ensure the purity and quality of Orlistat.
Biology: Studied for its potential biological effects and interactions with enzymes.
Medicine: Investigated for its potential impact on the efficacy and safety of Orlistat as a pharmaceutical product.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing .
Mécanisme D'action
The mechanism of action of Orlistat impurity 8 is not well-documented, but it is believed to interact with similar molecular targets as Orlistat. Orlistat works by inhibiting gastrointestinal lipases, preventing the breakdown and absorption of dietary fats. The impurity may also inhibit these enzymes, but its exact effects and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Orlistat impurity 8 can be compared with other related impurities found in Orlistat, such as:
- Orlistat related compound A
- Orlistat related compound B
- Orlistat related compound D
- Orlistat open ring amide
- Orlistat related compound E
These impurities differ in their chemical structure and properties, affecting the overall quality and stability of the pharmaceutical product. This compound is unique in its specific formation pathway and potential impact on the final product .
Propriétés
Formule moléculaire |
C37H64N2O5 |
|---|---|
Poids moléculaire |
616.9 g/mol |
Nom IUPAC |
[(7S,8S,10S)-8-hydroxy-7-[[(1R)-1-phenylethyl]carbamoyl]henicosan-10-yl] 2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C37H64N2O5/c1-6-8-10-12-13-14-15-16-20-24-32(44-37(43)34(38-28-40)26-29(3)4)27-35(41)33(25-21-11-9-7-2)36(42)39-30(5)31-22-18-17-19-23-31/h17-19,22-23,28-30,32-35,41H,6-16,20-21,24-27H2,1-5H3,(H,38,40)(H,39,42)/t30-,32+,33+,34?,35+/m1/s1 |
Clé InChI |
VRTOQAVTQOAFHC-IRZUOLHVSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)N[C@H](C)C1=CC=CC=C1)O)OC(=O)C(CC(C)C)NC=O |
SMILES canonique |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)NC(C)C1=CC=CC=C1)O)OC(=O)C(CC(C)C)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)
![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)





![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)





